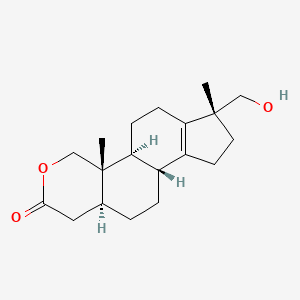
17-alpha-Hydroxymethyl-17-beta-methyl-18-nor-2-oxa-5-alpha-androst-13-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-alpha-Hydroxymethyl-17-beta-methyl-18-nor-2-oxa-5-alpha-androst-13-en-3-one is a synthetic steroidal compound. It is a derivative of epiandrosterone, a steroid hormone present in human urine as a minor constituent . This compound is known for its unique structure, which includes a hydroxymethyl group at the 17-alpha position and a methyl group at the 17-beta position.
Métodos De Preparación
The synthesis of 17-alpha-Hydroxymethyl-17-beta-methyl-18-nor-2-oxa-5-alpha-androst-13-en-3-one involves several steps. The synthetic route typically starts with epiandrosterone as the precursor. The hydroxymethyl group is introduced at the 17-alpha position through a series of chemical reactions, including oxidation and reduction steps. The methyl group at the 17-beta position is introduced through methylation reactions .
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
17-alpha-Hydroxymethyl-17-beta-methyl-18-nor-2-oxa-5-alpha-androst-13-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group at the 3-position can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include carboxylic acids, secondary alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
17-alpha-Hydroxymethyl-17-beta-methyl-18-nor-2-oxa-5-alpha-androst-13-en-3-one has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of detection methods.
Biology: It serves as a tool for studying steroid metabolism and hormone regulation.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anabolic properties.
Mecanismo De Acción
The mechanism of action of 17-alpha-Hydroxymethyl-17-beta-methyl-18-nor-2-oxa-5-alpha-androst-13-en-3-one involves its interaction with steroid hormone receptors. It binds to androgen receptors, modulating gene expression and protein synthesis. This interaction leads to various physiological effects, including increased muscle mass and reduced inflammation .
Comparación Con Compuestos Similares
Similar compounds to 17-alpha-Hydroxymethyl-17-beta-methyl-18-nor-2-oxa-5-alpha-androst-13-en-3-one include:
Epiandrosterone: A less active 3-beta-isomer of the androgen androsterone.
Androsterone: A steroid hormone with androgenic activity.
Oxandrolone: A synthetic anabolic steroid with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific hydroxymethyl and methyl substitutions, which confer distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C19H28O3 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(1R,3bR,5aS,9aS,9bS)-1-(hydroxymethyl)-1,9a-dimethyl-3,3b,4,5,5a,6,9,9b,10,11-decahydro-2H-indeno[4,5-h]isochromen-7-one |
InChI |
InChI=1S/C19H28O3/c1-18(10-20)8-7-14-13-4-3-12-9-17(21)22-11-19(12,2)16(13)6-5-15(14)18/h12-13,16,20H,3-11H2,1-2H3/t12-,13-,16-,18-,19-/m0/s1 |
Clave InChI |
CCCXHTHETXUUDU-JFPXHUCCSA-N |
SMILES isomérico |
C[C@]1(CCC2=C1CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(COC(=O)C4)C)CO |
SMILES canónico |
CC1(CCC2=C1CCC3C2CCC4C3(COC(=O)C4)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


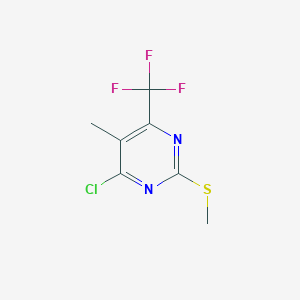
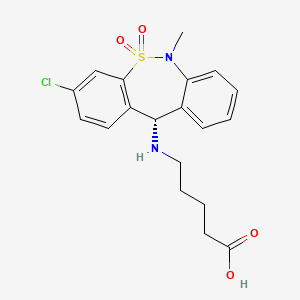
![[(4R)-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,5-dien-1-yl] trifluoromethanesulfonate](/img/structure/B13437819.png)




![2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride](/img/structure/B13437851.png)
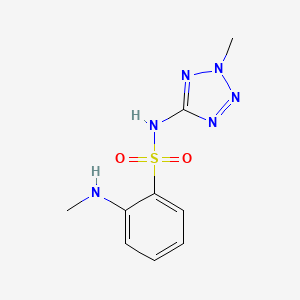

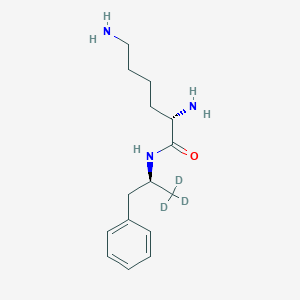

![[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid](/img/structure/B13437886.png)
![rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13437889.png)
